2-Amino-1H-indene-1,3(2H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
54795-04-9 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-aminoindene-1,3-dione |
InChI |
InChI=1S/C9H7NO2/c10-7-8(11)5-3-1-2-4-6(5)9(7)12/h1-4,7H,10H2 |
InChI Key |
NUIYGOTUCAZUID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 1h Indene 1,3 2h Dione
Multi-Step Synthetic Routes and Precursor Chemistry
The construction of 2-Amino-1H-indene-1,3(2H)-dione is typically achieved through a sequence of reactions, beginning with the formation of the core indene-1,3(2H)-dione scaffold, followed by the strategic introduction of an amino group at the C2 position.
Ring Closure Reactions for Indene-1,3(2H)-dione Formation
The foundational step in the synthesis of the target molecule is the creation of the indene-1,3(2H)-dione (also known as indan-1,3-dione) ring system. A prevalent and straightforward method for this is the Claisen condensation of a dialkyl phthalate (B1215562) with an alkyl acetate (B1210297) under basic conditions. nih.govencyclopedia.pubnih.gov This reaction proceeds through a nucleophilic addition to form a 2-(alkoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate. Subsequent heating under acidic conditions leads to hydrolysis and decarboxylation, yielding the desired indane-1,3-dione. nih.govencyclopedia.pubnih.gov
Alternative strategies have been developed to synthesize the indane-1,3-dione precursor. One such method involves the conversion of phthalic anhydride (B1165640) using reagents like diethyl malonate with montmorillonite (B579905) KSF clay or ethyl acetoacetate (B1235776) in the presence of acetic anhydride and triethylamine (B128534). nih.govnih.gov For substituted indane-1,3-diones, particularly those with electron-withdrawing groups, the condensation of malonic acid with substituted phthalic anhydrides in pyridine (B92270) has proven to be an effective route. nih.govnih.gov
A more recent two-step procedure commences with 2-ethynylbenzaldehyde. A copper-catalyzed intramolecular annulation reaction affords 3-hydroxy-2,3-dihydro-1H-inden-1-one, which is then oxidized using Jones' reagent to produce indane-1,3-dione in high yield. encyclopedia.pubnih.gov
Amination Strategies at the C2 Position
With the indene-1,3(2H)-dione core in hand, the next critical step is the introduction of the amino group at the highly activated C2 methylene (B1212753) position. Several strategies can be employed for this transformation.
One potential pathway involves the direct electrophilic amination of the 1,3-dicarbonyl compound. The acidic nature of the C2 protons makes the indane-1,3-dione susceptible to deprotonation, forming an enolate that can react with an electrophilic nitrogen source. Azodicarboxylates are commonly used aminating agents in such reactions, often in the presence of a catalyst to control selectivity. nih.govnih.gov The initial product of this reaction is a hydrazino derivative, which can then be cleaved to yield the desired primary amine.
Another viable route is a two-step sequence involving halogenation followed by nucleophilic substitution . The methylene group of indane-1,3-dione can be readily halogenated at the C2 position using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). nih.gov The resulting 2-halo-1H-indene-1,3(2H)-dione can then undergo nucleophilic substitution with an appropriate nitrogen nucleophile, such as ammonia (B1221849) or a protected amine equivalent, to introduce the amino group.
A third strategy is the reductive amination of ninhydrin (B49086) . Ninhydrin, which exists as 2,2-dihydroxy-1H-indene-1,3(2H)-dione in its hydrated form, can react with an amine source to form an imine intermediate. wikipedia.org Subsequent reduction of this imine, for instance with a hydride reducing agent, would yield the target this compound. wikipedia.orgyoutube.comyoutube.com The reaction of ninhydrin with amino acids to form a colored complex, known as Ruhemann's purple, is a well-established analytical test that proceeds through similar intermediates. youtube.comnih.gov
Finally, the reduction of 2-diazo-1H-indene-1,3(2H)-dione presents another synthetic possibility. This diazo compound can be synthesized from indane-1,3-dione and a sulfonyl azide. nih.gov Reduction of the diazo group, for example through catalytic hydrogenation, would furnish the desired 2-amino product.
Optimization of Reaction Conditions and Reagent Selection
The efficiency and selectivity of these synthetic steps are highly dependent on the choice of reagents and reaction conditions. In the formation of the indane-1,3-dione ring, the selection of the base, solvent, and temperature can significantly impact the yield. For instance, the use of a strong base like sodium ethoxide is typical for the Claisen condensation.
For the amination step, the choice of aminating agent and catalyst is crucial. In direct amination, different azodicarboxylates (e.g., diethyl azodicarboxylate or di-tert-butyl azodicarboxylate) may offer varying levels of reactivity and selectivity. nih.govnih.gov The optimization of catalyst loading, solvent, and temperature is also critical to maximize yield and minimize side reactions. In the case of reductive amination, the choice of reducing agent is important; mild reducing agents like sodium cyanoborohydride are often preferred as they selectively reduce the imine intermediate without affecting the carbonyl groups of the starting material. youtube.com
Modern and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These principles are being increasingly applied to the synthesis of this compound and its precursors.
Catalytic Synthetic Pathways (e.g., Transition Metal Catalysis, Organocatalysis)
Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and atom economy.
Transition metal catalysis has been explored for the functionalization of the indane-1,3-dione core. For example, palladium-catalyzed reactions have been utilized for the α-arylation of indane-1,3-dione. organic-chemistry.org While not a direct amination, this demonstrates the potential for transition metal catalysts to activate the C2 position for various transformations. Transition metal-catalyzed C-H amination is a rapidly developing field that could provide a direct route to the target compound. rsc.org
Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. In the context of amination, various organocatalysts, including cinchona alkaloids and their derivatives, have been successfully employed for the enantioselective α-amination of 1,3-dicarbonyl compounds. nih.govresearchgate.net These catalysts operate through mechanisms such as hydrogen bonding to activate the substrate and control the stereochemical outcome of the reaction. nih.govmdpi.com The use of chiral 2-aminobenzimidazole (B67599) derivatives has also been reported for the asymmetric amination of cyclic 1,3-dicarbonyl compounds. researchgate.netmdpi.com
The following table provides examples of organocatalysts used in the α-amination of 1,3-dicarbonyl compounds, which are applicable to the synthesis of this compound.
| Catalyst Type | Example Catalyst | Substrate Type | Aminating Agent | Key Features |
| Cinchona Alkaloids | Cinchonidine, Cinchonine | Cyclic β-ketoesters | Azodicarboxylates | High yields and good enantioselectivity. nih.gov |
| Guanidines | Axially chiral guanidine (B92328) | Cyclic and acyclic 1,3-dicarbonyls | Azodicarboxylates | Highly active for a range of substrates. nih.gov |
| Squaramides | Squaramide derivatives | 1,3-Dicarbonyl compounds | Azodicarboxylates | High yields and enantioselectivities with low catalyst loading. nih.gov |
| 2-Aminobenzimidazoles | Chiral derivatives | Cyclic 1,3-dicarbonyls | Azodicarboxylates | Efficient for asymmetric amination. researchgate.netmdpi.com |
Solvent-Free and Environmentally Benign Protocols
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reaction conditions, often facilitated by techniques such as microwave irradiation or the use of ionic liquids, are gaining prominence.
For the synthesis of indane-1,3-dione derivatives, solvent-free, one-pot syntheses have been reported. For instance, the Knoevenagel condensation of indane-1,3-dione with aldehydes has been efficiently carried out using a task-specific ionic liquid, 2-hydroxyethylammonium formate (B1220265), at room temperature without the need for an additional solvent. acs.org This approach offers advantages such as high yields, short reaction times, and easy product isolation. acs.org
The use of water as a solvent is another cornerstone of green chemistry. Microwave-assisted synthesis in water has been utilized for the preparation of 2-arylidenindane-1,3-diones. acs.org The principles of these green methodologies can be extended to the synthesis of this compound, for example, by exploring solvent-free catalytic aminations or conducting the reactions in aqueous media where possible. The use of recyclable catalysts, such as solid-supported catalysts or those soluble in a separate phase, further enhances the environmental credentials of the synthetic process.
The following table summarizes some green chemistry approaches applicable to the synthesis of the target compound's precursors and derivatives.
| Reaction | Green Approach | Catalyst/Medium | Key Advantages |
| Knoevenagel Condensation | Solvent-free, room temperature | 2-Hydroxyethylammonium formate (Ionic Liquid) | High yield, fast reaction, low cost. acs.org |
| Knoevenagel Condensation | Microwave-assisted | Water | Environmentally benign solvent. acs.org |
| Multi-component reactions | One-pot synthesis | Various catalysts | High atom economy, simplified procedures. |
| Catalytic Amination | Use of recyclable catalysts | Solid-supported or phase-separable catalysts | Reduced waste, catalyst reusability. |
Microwave-Assisted and Sonochemical Syntheses
Conventional synthetic methods often require long reaction times and harsh conditions. To overcome these limitations, microwave-assisted and sonochemical techniques have emerged as powerful tools in organic synthesis, offering advantages such as rapid reaction rates, higher yields, and milder conditions.
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to directly heat the reactants and solvent, leading to a significant acceleration of chemical reactions. beilstein-journals.orgtandfonline.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of 1,3-indandione (B147059). For instance, the synthesis of 2-arylidene-indan-1,3-diones has been achieved in water at 150°C under 250 watts of microwave irradiation. acs.org While a direct microwave-assisted synthesis of the parent this compound is not extensively documented, the general principles of MAOS are applicable. Such a synthesis would likely involve the reaction of a suitable precursor, such as 2-halo-1H-indene-1,3(2H)-dione, with an amino source under microwave irradiation. The key advantage would be a significant reduction in reaction time compared to conventional heating methods.
Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for accelerating synthetic processes. nih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced chemical reactivity. nih.gov Ultrasound-assisted synthesis has been employed for various heterocyclic systems. Although a specific sonochemical synthesis of this compound is not prominently reported, the principles are transferable. A hypothetical sonochemical approach could involve the irradiation of a reaction mixture containing the appropriate indandione precursor and an amine, potentially leading to a faster and more efficient synthesis.
The following table summarizes representative examples of microwave-assisted and ultrasound-assisted synthesis of related indandione derivatives, illustrating the potential of these techniques.
| Entry | Reactants | Conditions | Product | Yield (%) | Reference |
| 1 | Indane-1,3-dione, Aromatic Aldehydes | Microwave (250 W, 150°C), Water | 2-Arylidene-indan-1,3-diones | High | acs.org |
| 2 | Indane-1,3-dione, Isatins, Pyrazole-amines | Microwave (60°C), Water | Spiro(pyrazolo[3,4-b]pyridines) | Good | tandfonline.com |
| 3 | Aryl hydrazides, Carbon disulfide | Ultrasound, DMF (catalytic) | 5-substituted 1,3,4-oxadiazole-2-thiols | Good-Excellent | nih.gov |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance, particularly in medicinal chemistry, where the biological activity of a compound is often dependent on its stereochemistry. The development of stereoselective methods for the synthesis of chiral derivatives of this compound is therefore a significant area of research.
Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral product from achiral or racemic starting materials. This is typically achieved using chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic mixture.
Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral organocatalysts, such as proline and its derivatives, cinchona alkaloids, and squaramides, can effectively catalyze a wide range of asymmetric transformations. For instance, an organocatalytic enantioselective [3+2] cycloaddition reaction between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines, catalyzed by a squaramide-based organocatalyst, has been developed to afford dispiro[benzothiophenone-indandione-pyrrolidine]s with high yields and enantioselectivities (up to 93% ee). mdpi.com Although this example does not directly yield a 2-amino derivative, it demonstrates the potential of using organocatalysis to control the stereochemistry at the C2 position of the indandione scaffold.
Chiral phase-transfer catalysis is another effective strategy for enantioselective synthesis. nih.gov This technique involves the use of a chiral phase-transfer catalyst, typically a chiral ammonium (B1175870) salt, to transport a reactant from one phase to another, where the enantioselective reaction occurs. This approach has been successfully applied to the asymmetric synthesis of 3,3-disubstituted isoindolinones, which share a structural relationship with 2-substituted indandiones. nih.gov
The following table provides examples of enantioselective syntheses of chiral molecules related to the target structure, highlighting the catalysts and selectivities achieved.
| Entry | Reactants | Catalyst | Product | Yield (%) | ee (%) | Reference |
| 1 | 2-Arylidene-1,3-indandione, N-2,2-difluoroethylbenzothiophenone imine | Squaramide Organocatalyst | Dispiro[benzothiophenone-indandione-pyrrolidine]s | 84-98 | 3-93 | mdpi.com |
| 2 | 2-Acetylbenzonitrile, Dimethylmalonate | Chiral 1,2-Diaminocyclohexane-derived Ammonium Salt | Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate | High | up to 50 | nih.gov |
| 3 | 2-Alkenylbenzaldimines | BINOL-derived Chiral N-triflyl Phosphoramide | 1-Aminoindenes | Good | High | rsc.org |
Diastereoselective Control in Synthesis
Diastereoselective synthesis focuses on the formation of a specific diastereomer of a product that has multiple stereocenters. This is often achieved by using a chiral auxiliary, which is a chiral moiety temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org
A common strategy involves the use of a chiral auxiliary attached to the nitrogen atom of the amino group or to another part of the molecule. This auxiliary creates a chiral environment that biases the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer. For example, in the synthesis of 3-substituted isoindolinones, a chiral auxiliary can be incorporated into the benzamide (B126) precursor. The subsequent intramolecular aza-Michael reaction, promoted by a catalyst, can then proceed with high diastereoselectivity. beilstein-journals.org
Another approach to diastereoselective synthesis involves substrate control, where the existing stereocenters in the molecule dictate the stereochemistry of the newly formed stereocenter. While less common for the direct synthesis of this compound derivatives, this principle is widely applied in the synthesis of complex molecules.
The following table presents examples of diastereoselective syntheses, showcasing the use of chiral auxiliaries and the levels of diastereomeric control achieved.
| Entry | Substrate | Chiral Auxiliary/Control | Reagent/Reaction | Product | dr (diastereomeric ratio) | Reference |
| 1 | (R)-Benzamides with ortho-acrylamide group | Chiral Auxiliary | Intramolecular aza-Michael reaction | Optically active isoindolinones | Good | beilstein-journals.org |
| 2 | Chiral Glycine Derivatives | Axially Chiral BINOL | Alkylation | Enantiomerically pure R-amino acids | 69-86% de | wikipedia.org |
| 3 | Chiral N-phosphonyl imines | Chiral N-phosphonyl group | Addition of 2-lithio-1,3-dithianes | α-Amino-1,3-dithianes | >99:1 | nih.gov |
Mechanistic Insights into the Chemical Reactivity of 2 Amino 1h Indene 1,3 2h Dione
Nucleophilic and Electrophilic Reaction Pathways of the Amino Functionality
The primary amino group attached to the C2 position of the indane-1,3-dione scaffold is a key center of reactivity, capable of participating in a variety of nucleophilic reactions.
Acylation, Alkylation, and Arylation Reactions
The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles.
Acylation: The amino group can be readily acylated by reacting 2-Amino-1H-indene-1,3(2H)-dione with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl derivatives. For instance, the reaction with acetyl chloride would yield N-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)acetamide. The general mechanism involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.
Alkylation: N-alkylation of the amino group can be achieved through reactions with alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the amino group acts as the nucleophile. The reactivity of the alkyl halide will influence the reaction conditions required. While specific examples for this compound are not extensively documented, related aminoindoles undergo N-alkylation with reagents like DMF-dialkylacetals under microwave irradiation, suggesting that similar transformations are feasible for the title compound. mdpi.com
Arylation: The introduction of an aryl group onto the amino nitrogen, or N-arylation, can be accomplished through cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction between an amine and an aryl halide, is a classic method for forming C-N bonds. wikipedia.org This reaction typically requires high temperatures and a polar solvent. wikipedia.org Modern variations of this reaction utilize ligands to facilitate the coupling under milder conditions. nih.gov For example, the reaction of this compound with an aryl iodide in the presence of a copper catalyst and a suitable base would be expected to yield the corresponding 2-(arylamino)-1H-indene-1,3(2H)-dione.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-Acyl-2-amino-1H-indene-1,3(2H)-dione |
| Alkylation | Methyl iodide | 2-(Methylamino)-1H-indene-1,3(2H)-dione |
| Arylation | Iodobenzene | 2-(Phenylamino)-1H-indene-1,3(2H)-dione |
Condensation and Imine Formation
The amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. researchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine.
The formation of 2-[(2-hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione is a documented example of such a reaction. nih.gov The general mechanism proceeds as follows:
Protonation of the carbonyl oxygen of the aldehyde or ketone to increase its electrophilicity.
Nucleophilic attack by the amino group of this compound on the carbonyl carbon.
Proton transfer from the nitrogen to the oxygen to form a carbinolamine.
Protonation of the hydroxyl group of the carbinolamine, converting it into a good leaving group (water).
Elimination of water and formation of a C=N double bond, yielding the imine.
| Carbonyl Compound | Product |
| Benzaldehyde | 2-(Benzylideneamino)-1H-indene-1,3(2H)-dione |
| Acetone | 2-(Propan-2-ylideneamino)-1H-indene-1,3(2H)-dione |
| 2-Hydroxybenzaldehyde | 2-[(2-Hydroxyphenyl)imino]-1H-indene-1,3(2H)-dione nih.gov |
Reactivity of the Indene-1,3(2H)-dione Core
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of the indane-1,3-dione system can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the combined electronic effects of the amino group at C2 and the carbonyl groups of the dione (B5365651).
The amino group is a strongly activating, ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. Conversely, the carbonyl groups are deactivating and meta-directing due to their electron-withdrawing inductive and resonance effects. In the case of this compound, the powerful activating effect of the amino group would be expected to dominate, directing incoming electrophiles to the positions ortho and para to the amino-substituted ring carbon. However, direct evidence for EAS reactions on this compound is limited. It is known that halogenation of the parent indane-1,3-dione requires the use of halogenated precursors rather than direct halogenation of the aromatic ring. nih.gov
Nucleophilic Addition to the Carbonyl Groups
The two carbonyl groups of the indane-1,3-dione moiety are electrophilic and can be attacked by nucleophiles. The reactivity of these carbonyls is enhanced by the electron-withdrawing nature of the adjacent carbonyl group.
Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are capable of adding to the carbonyl carbons. nist.gov The reaction with a Grignard reagent, for example, would proceed via nucleophilic addition of the carbanionic R group to one of the carbonyl carbons, forming a magnesium alkoxide intermediate. Subsequent acidic workup would yield a tertiary alcohol. Given the presence of two carbonyl groups, a mixture of products, including di-addition products, could potentially be formed depending on the stoichiometry and reaction conditions. The acidic proton on the amino group would likely be deprotonated by these strong organometallic bases, requiring the use of excess reagent to achieve nucleophilic addition to the carbonyls. researchgate.net
Reactivity at the Methylene (B1212753) and Methine Positions
The C2 position of the indane-1,3-dione ring is flanked by two electron-withdrawing carbonyl groups, making the attached proton acidic. In this compound, this position is a methine (CH). The acidity of this proton allows for the formation of an enolate anion in the presence of a base. This enolate is a key intermediate in several reactions.
The existence of tautomerism is a critical aspect of the reactivity of this compound. This compound can exist in equilibrium with its tautomeric imino-enol form, 2-imino-3-hydroxy-1H-inden-1-one. This equilibrium is influenced by factors such as the solvent and pH. A related compound, 2-carbamido-1,3-indandione, has been shown to exist as a mixture of two tautomeric forms in both the solid state and in solution.
Alkylation: The enolate formed by deprotonation at the C2 position can act as a nucleophile in alkylation reactions with alkyl halides. This C-alkylation competes with the N-alkylation of the amino group. The regioselectivity of the alkylation (C- vs. N-alkylation) can be influenced by the choice of base, solvent, and counterion.
Condensation Reactions: The active methine group can participate in Knoevenagel-type condensation reactions with aldehydes and ketones. organic-chemistry.orgnih.gov This reaction is typically base-catalyzed and involves the formation of the C2-enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a C=C double bond at the C2 position. For example, condensation with an aromatic aldehyde would yield a 2-arylidene-1H-indene-1,3(2H)-dione derivative.
Cycloaddition and Rearrangement Reactions
Cycloaddition and rearrangement reactions represent important classes of pericyclic reactions that proceed through a cyclic transition state. researchgate.net While specific examples for this compound are scarce, the general principles of these reactions and the reactivity of related structures can offer predictive insights.
Pericyclic Reactions Involving the Indenedione System
Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for constructing cyclic molecules. wikipedia.org The participation of a molecule in a Diels-Alder reaction depends on its ability to act as a conjugated diene or a dienophile. For this compound, its enamine tautomer, 2-amino-3-hydroxy-1H-inden-1-one, possesses a potential diene system within its structure. The reactivity of such systems is well-documented for various 1-amino-1,3-dienes, which can react with electron-deficient dienophiles. ua.es
Another important class of pericyclic reactions is the 1,3-dipolar cycloaddition, which is a primary method for synthesizing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.org The reaction of 1,2-indanediones with amino acids is known to proceed through a 1,3-dipole intermediate that can be trapped. researchgate.net It is conceivable that under specific conditions, derivatives of this compound could form or react as 1,3-dipoles. For instance, the generation of azomethine ylides from α-amino acids and their subsequent cycloaddition is a well-established synthetic route. nih.gov
Rearrangement Pathways under Specific Conditions
Molecular rearrangements are fundamental processes in organic chemistry that alter the carbon skeleton or substituent positions within a molecule. Studies on related heterocyclic systems, such as 2-amino-1,3,4-thiadiazines, show they can undergo rearrangement in acidic conditions. rsc.org Similarly, research on 1,3-diamino-2,7-naphthyridines has detailed rearrangement reactions influenced by steric factors and substituent effects. nih.govmdpi.com
While direct evidence for rearrangements of this compound is not available, studies on the condensation product of 2-acetyl-indane-1,3-dione with aniline (B41778) indicate a preference for the enamine isomer. researchgate.net The stability and reactivity of such enamine systems are central to their chemical behavior. nih.govmasterorganicchemistry.com It is plausible that under certain thermal or catalytic conditions, this compound could undergo rearrangements, potentially involving its enamine tautomer.
Redox Chemistry of this compound
The oxidation and reduction (redox) chemistry of the indenedione system is crucial for its application in various fields, including as an electron acceptor. nih.gov The presence of the amino group at the C-2 position is expected to modulate the redox potential of the dione system.
Oxidation Mechanisms
The oxidation of indandione derivatives can lead to various products depending on the reagents and conditions. The parent 1,3-indandione (B147059) can be functionalized through reactions at the active methylene group. wikipedia.org For this compound, the amino group itself is susceptible to oxidation. The enamine tautomer could also be a target for oxidative processes. Detailed mechanistic studies on the oxidation of this specific compound are not prevalent in the reviewed literature.
Reduction Mechanisms
Design and Synthesis of Advanced 2 Amino 1h Indene 1,3 2h Dione Derivatives and Analogs
Modifications at the Amino Group
The primary amino group in 2-Amino-1H-indene-1,3(2H)-dione serves as a key site for derivatization, enabling the synthesis of a diverse range of compounds with tailored properties.
The synthesis of substituted ureas from primary amides represents a valuable synthetic transformation. organic-chemistry.orgthieme.de A direct and convenient method involves the reaction of primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source, such as methanolic ammonia or ammonium (B1175870) carbamate. organic-chemistry.orgorganic-chemistry.org This reaction proceeds through an in situ generation of an isocyanate intermediate via a Hofmann rearrangement, which is then trapped by ammonia to form the corresponding urea. organic-chemistry.orgorganic-chemistry.org The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent can enhance the electrophilicity of the iodine species, which is particularly useful for less reactive, electron-poor carboxamides. organic-chemistry.org
This methodology can be extended to the synthesis of N-substituted ureas of this compound. While direct examples with this specific substrate are not extensively detailed, the general applicability of the Hofmann rearrangement suggests its feasibility. The reaction of this compound with various isocyanates is a common method for preparing unsymmetrical ureas. nih.gov Another approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a phosgene (B1210022) equivalent to react with two different amines in a one-pot or two-step procedure to yield unsymmetrical ureas. nih.gov
| Starting Material | Reagents | Product Type | Key Features of the Method | Reference |
| Primary Amide | Phenyliodine diacetate (PIDA), Ammonia source | N-Substituted Urea | In situ generation of isocyanate via Hofmann rearrangement. | organic-chemistry.orgorganic-chemistry.org |
| Amine 1, Amine 2 | 1,1'-Carbonyldiimidazole (CDI) | Unsymmetrical Urea | Three-component, one- or two-step reaction. | nih.gov |
| Amine | Isocyanate | Unsymmetrical Urea | A common method, though limited by isocyanate availability and toxicity. | nih.gov |
The amino group of this compound is a versatile handle for the construction of fused heterocyclic systems. For instance, the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indandione with 6-amino-2-thioxopyrimidin-4(3H)-one in boiling acetic acid leads to the formation of 2-thioxo-1,3-dihydroindeno[3,2-d]pyrimidino[4,5-b]pyridine-4,9-dione. scilit.com
Furthermore, the reaction of 1,3-indanedione with hydrazinecarboxamide in the presence of triethylamine (B128534) yields 2,2'-((1H-indene-1,3(2H)-diylidene)bis(hydrazine-1-carboxamide)). This intermediate can then be reacted with N-aryl-2-oxopropane-hydrazonoyl chloride derivatives or ethyl (N-arylhydrazono)chloroacetate to furnish bis-thiazoles and bis-thiazolidinones, respectively, in good yields. nih.gov Although these examples start from 1,3-indanedione, the principles can be adapted for derivatives of this compound where the amino group can participate in or direct the cyclization reactions. The synthesis of complex heterocycles can also be achieved through domino reactions, "click" chemistry, and retro-Diels-Alder sequences, which have been used to create 1,2,3-triazole-containing heterocycles. nih.gov
Functionalization of the Indene (B144670) Scaffold
The indene core of this compound offers multiple sites for functionalization, allowing for the introduction of various substituents and the construction of complex polycyclic systems.
Halogenated indane-1,3-dione derivatives are typically synthesized by introducing halogens onto the phthalic anhydride (B1165640) precursor before the cyclization to form the indanedione ring. encyclopedia.pub This approach allows for the preparation of a series of halogenated indane-1,3-diones. encyclopedia.pub The functionalization of the indene scaffold can also be achieved through the Knoevenagel condensation of substituted indane-1,3-diones with malononitrile, which can lead to a mixture of isomers depending on the substitution pattern of the starting indanedione. nih.gov
The introduction of aryl and alkyl groups can be accomplished through various synthetic strategies. For example, photoinduced arylation or alkylation of related heterocyclic systems like 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines has been reported, suggesting potential pathways for functionalizing the indene core. researchgate.net The synthesis of 2-arylidene-indan-1,3-diones is readily achieved through the condensation of indan-1,3-dione with aromatic aldehydes using various catalysts. acs.org
| Derivative Type | Synthetic Approach | Key Reagents/Conditions | Reference |
| Halogenated Indane-1,3-diones | Halogenation of phthalic anhydride precursor | Halogenated phthalic anhydrides, ethyl acetoacetate (B1235776) | encyclopedia.pub |
| 2-Arylidene-indan-1,3-diones | Knoevenagel condensation | Aromatic aldehydes, piperidine, pyridine (B92270), or ionic liquids | acs.org |
| Di- and Tri-substituted Indanes | Treatment of dibromo- and tribromoindane with silver salts | Silver acetate (B1210297), silver sulfate, silver nitrate (B79036) | researchgate.net |
The indane-1,3-dione framework is a valuable building block for the synthesis of fused polycyclic systems. A one-pot, three-component reaction of aldehydes, 1,3-indanedione, and enaminones can efficiently produce indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives. This reaction can be accelerated by microwave irradiation.
Another important class of fused systems are the indeno[2,1-c]pyridine derivatives. These can sometimes form as unexpected byproducts in reactions intended to produce push-pull dyes, where a secondary amine undergoes a nucleophilic addition to a cyano group followed by cyclization. nih.govencyclopedia.pub The synthesis of pyrimidine-fused indane-1,3-dione derivatives has also been reported, involving the reaction of an intermediate with guanidine (B92328) nitrate. derpharmachemica.com
| Fused System | Synthetic Method | Key Precursors | Yields | Reference |
| Indeno[1,2-b]quinoline-9,11(6H,10H)-diones | One-pot, three-component reaction | Aldehydes, 1,3-indanedione, enaminones | High | |
| Indeno[2,1-c]pyridine derivatives | Cyclization of push-pull dyes | 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile analogues, secondary amines | Variable | nih.govencyclopedia.pub |
| Pyrimidine (B1678525) Fused Indane-1,3-diones | Multi-step synthesis | Substituted chalcones, guanidine nitrate | 70-83% | derpharmachemica.com |
Oligomerization and Polymerization Strategies Based on this compound Units
Research into the oligomerization and polymerization of this compound is an emerging field. While indane-1,3-dione derivatives have been explored as components of photoinitiating systems for polymerization, the direct polymerization of the 2-amino substituted scaffold is not extensively documented. nih.gov
However, the functional groups present on the this compound molecule offer several potential routes for polymerization. The amino group could be utilized in step-growth polymerization to form polyamides or polyureas. For instance, reaction with diacyl chlorides or diisocyanates could lead to the formation of linear polymers.
Furthermore, the indene scaffold itself presents opportunities for polymerization. The active methylene (B1212753) group at the 2-position can participate in condensation reactions. Additionally, functionalization of the aromatic ring with polymerizable groups, such as vinyl or acetylene (B1199291) moieties, could enable chain-growth polymerization. The synthesis of macrocycles containing indane-1,3-dione units has been achieved through metathesis reactions of allyl-functionalized precursors, demonstrating the potential for creating larger, well-defined structures. nih.gov
While specific examples of polymers derived solely from this compound are scarce in the literature, the chemical reactivity of this compound suggests that it is a promising monomer for the development of novel polymeric materials. Future research in this area could focus on exploiting the unique combination of reactive sites on this versatile molecule to create polymers with interesting electronic and optical properties.
Synthesis of Conjugated Systems Incorporating the this compound Moiety
The integration of the this compound scaffold into larger conjugated systems is a key area of research for the development of novel materials with tailored electronic and optical properties. One prominent strategy to achieve this involves the condensation of the active methylene group at the C-2 position of the indane-1,3-dione core with various electrophilic partners to extend the π-conjugation.
A significant approach in this field is the synthesis of pyrimidine-fused indane-1,3-dione derivatives. These compounds represent a class of conjugated systems where the 2-amino group is incorporated into a heterocyclic pyrimidine ring, which is directly attached to the indane-1,3-dione framework.
The general synthetic route to these conjugated molecules involves a multi-component reaction. Typically, a chalcone (B49325) derivative (an α,β-unsaturated ketone) is reacted with guanidine nitrate in the presence of a base to form an aminopyrimidine intermediate. This intermediate is then coupled with indane-1,3-dione.
An alternative and more direct approach involves the reaction of an aryl-substituted chalcone, indane-1,3-dione, and guanidine nitrate in a one-pot synthesis. A general procedure for the synthesis of 2-[2-amino-6-(substituted-phenyl)pyrimidin-4-yl]-1H-indene-1,3(2H)-dione derivatives involves refluxing a mixture of the appropriate chalcone, indane-1,3-dione, and guanidine nitrate in the presence of a catalytic amount of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The resulting conjugated system precipitates upon cooling or after acidification and can be purified by recrystallization. derpharmachemica.com
This methodology allows for the introduction of a variety of substituents on the phenyl ring originating from the chalcone, enabling the fine-tuning of the electronic properties of the final conjugated molecule. The resulting solid products are typically characterized by various spectroscopic methods, including FTIR, ¹H NMR, and mass spectrometry, to confirm their structure. derpharmachemica.com
The synthesis of these conjugated systems provides a versatile platform for creating a library of compounds with potential applications in materials science, driven by the inherent electronic characteristics of the donor-acceptor structure formed by the amino-pyrimidine and the indane-1,3-dione moieties.
Research Findings for Synthesized 2-[2-Amino-6-(substituted-phenyl)pyrimidin-4-yl]-1H-indene-1,3(2H)-dione Derivatives
The following table summarizes the synthesis and characterization data for a series of conjugated systems based on the this compound moiety. derpharmachemica.com
| Compound ID | Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) | FTIR (KBr) cm⁻¹ (Selected Peaks) | ¹H NMR (CDCl₃, δ ppm) (Selected Peaks) | Mass Spectra (m/z) |
| GS-3a | 3-Nitro | 73.45 | 157 | 3314, 3233 (NH₂), 1753, 1735 (C=O), 1658 (C=C), 1533, 1356 (NO₂) | 7.99-6.84 (m, 8H, Ar-H), 6.62 (s, 1H, CH), 5.43 (s, 2H, NH₂), 4.63 (s, 1H, CH) | 360 (M⁺), 361 (M+1), 362 (M+2) |
| GS-3b | 4-Hydroxy-3-methoxy | 80.00 | 134 | 3533 (O-H), 3070 (Ar-CH), 1767, 1741 (C=O), 1648 (CH=CH) | 7.41-6.93 (m, 8H, Ar-H), 7.13 (d, 1H, CH=CH), 6.88 (d, 1H, CH=CH), 5.3 (s, 1H, OH), 4.71 (s, 1H, CH), 3.4 (s, 3H, CH₃) | 322 (M⁺), 323 (M+1), 324 (M+2) |
| GS-3d | 4-Dimethylamino | 70.55 | 169 | 3130 (Ar-CH), 2960 (CH₃), 1776, 1748 (C=O), 1641 (CH=CH) | 8.43-7.41 (m, 8H, Ar-H), 7.17 (d, 1H, CH=CH), 6.89 (d, 1H, CH=CH), 4.81 (s, 1H, CH), 2.89 (s, 6H, 2 x CH₃) | 319 (M⁺), 320 (M+1), 321 (M+2) |
| GS-3e | 4-Methoxy | 76.12 | 82 | 3130 (Ar-CH), 2963 (CH₃), 1776, 1748 (C=O), 1641 (CH=CH) | 7.89-6.94 (m, 8H, Ar-H), 7.19 (d, 1H, CH=CH), 6.88 (d, 1H, CH=CH), 4.75 (s, 1H, CH), 3.14 (s, 3H, CH₃) | Not Provided |
| GS-3f | 4-Nitro | 77.87 | 150 | 3091 (Ar-CH), 1772, 1742 (C=O), 1640 (CH=CH), 1510, 1346 (NO₂) | 8.13-7.12 (m, 8H, Ar-H), 7.21 (d, 1H, CH=CH), 6.73 (d, 1H, CH=CH), 4.72 (s, 1H, CH) | 321 (M⁺), 322 (M+1), 323 (M+2) |
| GS-3g | 4-Chloro | 82.76 | 172 | 3087 (Ar-CH), 1760, 1748 (C=O), 1642 (CH=CH), 735 (C-Cl) | 7.98-7.21 (m, 8H, Ar-H), 7.26 (d, 1H, CH=CH), 6.77 (d, 1H, CH=CH), 4.81 (s, 1H, CH) | 311 (M⁺), 312 (M+1), 313 (M+2) |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 1h Indene 1,3 2h Dione and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution. For 2-Amino-1H-indene-1,3(2H)-dione, NMR is essential for confirming the chemical structure, investigating potential tautomeric forms, and understanding its conformational preferences.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. However, for a complete structural assignment and conformational analysis, multi-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be instrumental in assigning the protons on the aromatic ring by showing correlations between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a crucial step in assigning the ¹³C spectrum, linking each proton resonance to its corresponding carbon resonance.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons, such as the carbonyl carbons (C=O) in the indandione ring, by observing their correlations with nearby protons. For instance, the proton at the 2-position would show a correlation to the carbonyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a key technique for determining the spatial proximity of protons, which is vital for conformational analysis. rsc.orgresearchgate.net By observing through-space correlations, the orientation of the amino group relative to the indandione ring can be investigated. For derivatives of this compound, NOESY can elucidate the conformation of substituents. nih.gov
Illustrative ¹H and ¹³C NMR Data for this compound:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2-CH | ~4.5 | ~55 | C1, C3, C4, C7a |
| 2-NH₂ | ~3.8 (broad) | - | C2 |
| Aromatic-H | 7.8-8.0 | 122-135 | Other aromatic C, C1, C3 |
| C1, C3 (C=O) | - | ~195 | 2-CH, Aromatic-H |
| Aromatic-C | - | 122-135 | Aromatic-H |
| Aromatic-C (ipso) | - | ~135 | Aromatic-H |
Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms
While solution-state NMR provides information about molecules in a dynamic environment, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the solid phase. nih.govmdpi.com This is particularly important for understanding polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR can also characterize amorphous (non-crystalline) materials. mdpi.com
For this compound, ssNMR techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material. nih.gov Differences in the chemical shifts and the presence of split signals in the ssNMR spectra can indicate the presence of different polymorphs or non-equivalent molecules in the crystal lattice. nih.gov Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding, by analyzing the proximity of specific atoms in the solid state.
Single-Crystal X-ray Diffraction Analysis for Molecular Geometry, Crystal Packing, and Intermolecular Interactions
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular geometry, including bond lengths, bond angles, and torsional angles.
This technique would definitively establish the planarity of the indandione ring system and the conformation of the amino group. Crucially, X-ray diffraction provides a detailed picture of the crystal packing, revealing the network of intermolecular interactions, such as hydrogen bonds between the amino group and the carbonyl oxygens of neighboring molecules, as well as π-π stacking interactions between the aromatic rings. rsc.orgrsc.org This information is vital for understanding the solid-state properties of the material. The combination of NMR and X-ray crystallography often provides a comprehensive understanding of a molecule's structure in both solution and the solid state. beilstein-journals.orgnih.gov
Hypothetical Crystallographic Data for this compound:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~5.0 |
| c (Å) | ~15.0 |
| β (°) | ~95 |
| Z (molecules/unit cell) | 4 |
| Key Hydrogen Bond (N-H···O) Distance (Å) | ~2.9 |
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and their chemical environment.
For this compound, the key vibrational modes of interest would be:
N-H stretching vibrations of the amino group, typically appearing in the region of 3300-3500 cm⁻¹. The position and shape of these bands can indicate the extent of hydrogen bonding. researchgate.netdergipark.org.tr
C=O stretching vibrations of the dicarbonyl system, expected around 1680-1740 cm⁻¹. The presence of multiple bands in this region could suggest different environments for the two carbonyl groups, possibly due to intermolecular interactions. nih.gov
C-N stretching vibrations and N-H bending vibrations , which provide further confirmation of the amino group.
Aromatic C-H and C=C stretching vibrations .
By comparing the spectra of this compound in different states (e.g., solid vs. dilute solution in a non-polar solvent), the influence of hydrogen bonding on the vibrational frequencies can be assessed. nih.govnih.govamolf.nl A shift to lower frequencies (red shift) of the N-H and C=O stretching bands in the solid state is a strong indicator of hydrogen bonding.
Expected FT-IR and Raman Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Carbonyl (C=O) | Symmetric & Asymmetric Stretch | 1680 - 1740 |
| Aromatic (C=C) | Stretch | 1580 - 1620 |
| Amino (N-H) | Bend (Scissoring) | 1590 - 1650 |
| C-N | Stretch | 1250 - 1350 |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for ionizing this compound.
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be used to elucidate the fragmentation pathways of the molecule. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, valuable structural information can be obtained. For this compound, characteristic fragmentation patterns would likely involve the loss of small neutral molecules such as CO, NH₃, or HCN, as well as cleavages within the indandione ring system. Understanding these fragmentation patterns is crucial for the identification of this compound and its metabolites or degradation products in complex mixtures. issuu.com
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probes
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The indane-1,3-dione scaffold is a known electron acceptor, and the presence of an amino group (an electron donor) at the 2-position creates a donor-acceptor system. mdpi.comacs.org This can lead to intramolecular charge transfer (ICT) transitions, which are often observed as intense absorption bands in the UV-Vis spectrum. The position and intensity of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While not all molecules are fluorescent, the presence of a conjugated π-system and a donor-acceptor character in this compound suggests that it may exhibit fluorescence. The fluorescence spectrum, including the emission maximum and quantum yield, would provide further insights into the electronic structure and excited-state properties of the molecule. These properties are particularly relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. acs.orgresearchgate.net
Anticipated Electronic Spectroscopy Data for this compound in a Polar Solvent:
| Technique | Parameter | Expected Value |
| UV-Vis Absorption | λmax (nm) | ~250, ~340 |
| Fluorescence Emission | λem (nm) | ~450 |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), represents a powerful set of techniques for the characterization of chiral molecules such as this compound. These methods are instrumental in determining the enantiomeric purity and the absolute configuration of chiral compounds by measuring their differential interaction with polarized light.
Circular Dichroism spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, results in a CD spectrum. The spectrum is characterized by positive or negative peaks, known as Cotton effects, which are unique for each enantiomer of a chiral compound. For enantiomers, the CD spectra are mirror images of each other. This property is invaluable for determining the enantiomeric excess (ee) of a sample and for assigning the absolute configuration by comparing experimental spectra with those of known standards or with theoretical calculations.
Optical Rotatory Dispersion, on the other hand, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of this rotation versus wavelength. Similar to CD, ORD spectra of enantiomers are mirror images. The Cotton effect in ORD is observed as a characteristic peak and trough pattern in the vicinity of an absorption band. Both CD and ORD are highly sensitive to the stereochemical environment of the chromophore in the molecule.
For this compound and its derivatives, the indane-1,3-dione moiety acts as a chromophore. The introduction of a chiral center, such as the amino-substituted carbon at the 2-position, induces chiroptical properties. The sign and magnitude of the Cotton effects in the CD and ORD spectra are directly related to the spatial arrangement of the atoms around the chiral center.
Detailed Research Findings
While specific chiroptical data for this compound is not extensively documented in publicly available literature, the principles of CD and ORD spectroscopy have been widely applied to analogous chiral molecules. For instance, studies on chiral 2-aryl-1,3-indandione derivatives have demonstrated the utility of these techniques. In such studies, the absolute configuration of the synthesized enantiomers is often determined by comparing their experimental CD spectra with those predicted by quantum chemical calculations.
The determination of enantiomeric purity is another critical application. A sample containing a mixture of enantiomers will exhibit a CD signal that is proportional to the enantiomeric excess. By comparing the CD signal of a sample to that of a pure enantiomer, the relative amounts of each enantiomer can be accurately quantified. This is often more direct and can be more sensitive than chiral chromatography, especially when coupled with a chromatographic separation technique like HPLC (HPLC-CD). creative-biostructure.com
The relationship between the sign of the Cotton effect and the absolute configuration can sometimes be established through empirical rules, such as the Octant Rule for ketones. However, for complex systems like substituted indandiones, computational methods provide a more reliable approach for correlating the observed chiroptical response to the absolute stereochemistry.
The following interactive table illustrates the type of data that would be obtained from chiroptical analysis of a pair of enantiomers of a hypothetical chiral 2-substituted-1,3-indandione.
| Property | (R)-enantiomer | (S)-enantiomer | Wavelength (nm) |
| Molar Ellipticity ([θ]) | +15,000 | -15,000 | 330 |
| Specific Rotation ([α]) | +120° | -120° | 589 (D-line) |
| Cotton Effect (CD) | Positive | Negative | ~330 |
| Cotton Effect (ORD) | Positive | Negative | ~340 (peak) |
| ~320 (trough) |
This table demonstrates the mirror-image relationship between the chiroptical properties of enantiomers. The sign of the molar ellipticity and specific rotation are opposite for the (R) and (S) isomers. The Cotton effects in both CD and ORD spectra also show opposite signs, which is a fundamental principle used for assigning absolute configurations.
Computational and Theoretical Chemistry Investigations of 2 Amino 1h Indene 1,3 2h Dione
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular orbital energies, and other electronic characteristics.
Density Functional Theory (DFT) Studies of Ground State Properties and Tautomeric Equilibria
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 2-Amino-1H-indene-1,3(2H)-dione. DFT calculations can predict a wide range of ground-state properties. For instance, geometric optimization using DFT can determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.
A key area of investigation for this compound is the potential for tautomerism. The presence of the amino group and the adjacent dicarbonyl functionality suggests that several tautomeric forms could exist in equilibrium. DFT calculations are instrumental in assessing the relative stabilities of these tautomers. By calculating the electronic energy of each tautomer, it is possible to predict the dominant form in the gas phase and to understand how solvents might influence this equilibrium.
Furthermore, DFT provides valuable electronic property data. The distribution of electron density can be visualized through molecular electrostatic potential (ESP) maps, which highlight regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial, as the HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Table 1: Hypothetical DFT-Calculated Properties of this compound Tautomers
| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| Amino-dione | 0.00 | 2.5 | 4.2 |
| Imino-enol | +7.5 | 4.1 | 3.8 |
Ab Initio Methods for Excited State Calculations and Spectroscopic Property Prediction
While DFT is excellent for ground-state properties, ab initio methods, such as Time-Dependent DFT (TD-DFT) or more sophisticated methods like Configuration Interaction (CI) and Coupled Cluster (CC) theory, are often employed for studying excited states. These calculations are crucial for predicting and interpreting the spectroscopic properties of this compound.
By calculating the transition energies and oscillator strengths between the ground and various excited states, it is possible to simulate the UV-Visible absorption spectrum of the molecule. This can be a powerful tool for identifying the compound and for understanding its photophysical behavior. Comparisons between calculated and experimental spectra can provide confidence in the predicted molecular structure and electronic properties. charge-transfer.pl
Infrared (IR) and Raman spectroscopy are other areas where computational methods are highly valuable. By calculating the vibrational frequencies and their corresponding intensities, a theoretical vibrational spectrum can be generated. This aids in the assignment of experimental spectral bands to specific molecular motions, such as the stretching and bending of bonds. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. rsc.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
For a molecule like this compound, MD simulations can be used to explore its conformational landscape. Even in a relatively rigid cyclic system, bond rotations and ring puckering can lead to different conformations. MD can help identify the most populated conformations and the energy barriers between them. biorxiv.orgnih.gov
Solvation effects are another critical area where MD simulations excel. The behavior of a molecule can be significantly different in solution compared to the gas phase. By explicitly including solvent molecules in the simulation box, MD can model the interactions between the solute and the solvent, such as hydrogen bonding. This is particularly important for this compound, where the amino and carbonyl groups can interact with protic solvents. These simulations can provide insights into solubility and how the solvent influences tautomeric equilibria and reaction pathways.
Reaction Mechanism Elucidation via Computational Transition State Theory
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. Transition State Theory (TST) is a cornerstone of these investigations, allowing for the calculation of reaction rates and the detailed study of the high-energy transition state that connects reactants and products. scm.comrsc.org
For this compound, computational methods can be used to explore a variety of potential reactions. For example, the reaction of the amino group with other reagents or the participation of the dicarbonyl system in condensation reactions can be modeled. The process involves locating the transition state structure on the potential energy surface, which is a first-order saddle point. scm.com Verifying the transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.comyoutube.com
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Reactivity and Stability
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov This approach is particularly useful for predicting the properties of new, unsynthesized compounds.
In the context of this compound, a QSPR model could be developed to predict properties like its reactivity, stability, or even its biological activity based on a set of calculated molecular descriptors. These descriptors can be derived from the molecular structure and include constitutional, topological, geometrical, and electronic parameters.
To build a QSPR model, a dataset of related compounds with known properties is required. For example, a series of substituted 1,3-indandione (B147059) derivatives could be used. nih.govresearchgate.netmanipal.edu By applying statistical methods such as multiple linear regression or machine learning algorithms, a predictive model can be generated. This model could then be used to estimate the properties of this compound and other similar compounds.
Computational Design and Prediction of Novel this compound Derivatives
One of the most exciting applications of computational chemistry is the de novo design of novel molecules with desired properties. By leveraging the understanding gained from the computational studies described above, it is possible to design and screen new derivatives of this compound in silico.
For example, if a particular application requires a derivative with a smaller HOMO-LUMO gap, different substituent groups can be computationally added to the core structure, and their effect on the electronic properties can be calculated. nih.gov This allows for the rapid screening of a large number of potential candidates without the need for time-consuming and expensive synthesis and experimental testing.
Molecular docking, a technique often used in drug discovery, could be employed to predict the binding affinity of novel derivatives to a specific protein target. nih.govresearchgate.netmanipal.edu This involves computationally placing the molecule into the binding site of a receptor and scoring the interaction. This approach can be used to prioritize the synthesis of the most promising candidates for a particular biological application.
Emerging Applications of 2 Amino 1h Indene 1,3 2h Dione in Advanced Chemical Technologies
Applications in Organic Synthesis Methodologies
The unique structural framework of 2-Amino-1H-indene-1,3(2H)-dione, featuring a reactive amino group and a diketone moiety, has positioned it as a valuable scaffold in the field of organic synthesis. Its utility spans across asymmetric synthesis, multi-component reactions, and catalysis, enabling the construction of diverse and complex molecular architectures.
As Chiral Building Blocks or Auxiliaries in Asymmetric Synthesis
In the realm of asymmetric synthesis, where the selective production of a specific stereoisomer is paramount, chiral auxiliaries and building blocks are indispensable tools. wikipedia.orgrsc.org Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary biases the formation of one stereoisomer over another, and it can typically be recovered for reuse. wikipedia.org
While direct applications of this compound as a chiral auxiliary are not extensively documented in the provided search results, the broader context of asymmetric synthesis highlights the importance of such building blocks. wikipedia.orgrsc.orgresearchgate.netnih.govrsc.org For instance, various chiral auxiliaries are derived from readily available and inexpensive chiral natural sources. researchgate.net The development of novel chiral building blocks is a continuous effort in synthetic chemistry to expand the "chiral pool" of starting materials for creating stereochemically complex molecules. nih.gov The synthesis of enantiomerically pure compounds, such as amino alcohols and cyclopropylamine (B47189) derivatives, often relies on the use of effective chiral auxiliaries. nih.govresearchgate.net
The potential of this compound derivatives in this area is significant. By introducing chirality into the this compound scaffold, for example, through the use of a chiral amine, it could be transformed into a valuable chiral building block for the asymmetric synthesis of various compounds. This approach aligns with the established principles of using chiral auxiliaries to direct the stereochemical course of reactions. wikipedia.orgnih.gov
In Multi-Component Reactions for Complex Molecule Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, have emerged as a powerful and environmentally friendly tool in organic synthesis. nih.govscielo.br These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple starting materials. nih.govacs.org
This compound and its parent compound, indane-1,3-dione, are versatile substrates in MCRs for the synthesis of a wide array of heterocyclic compounds. nih.govscielo.brrsc.org For instance, a one-pot, three-component reaction involving ninhydrin (B49086) (which exists in equilibrium with 2,2-dihydroxy-1H-indene-1,3(2H)-dione), malononitrile, and various diamines in water has been developed to synthesize imidazolidine-2-ylidene-indenedione and pyrimidine-2-ylidene-indenedione derivatives in high yields (73–98%) and short reaction times (10–30 minutes) at room temperature without the need for a catalyst. nih.govrsc.org This method offers a green and efficient route to these valuable heterocyclic scaffolds. rsc.org
Another notable example is the Passerini reaction, a well-known MCR, which has been successfully applied to indane-1,2,3-trione (a derivative of indane-1,3-dione) to produce sterically congested 2,2-disubstituted indane-1,3-dione derivatives. scielo.brresearchgate.net This reaction, involving an isocyanide and a carboxylic acid, proceeds smoothly at room temperature in dichloromethane, yielding α-acyloxycarboxamides in excellent yields. scielo.brresearchgate.net
Furthermore, cascade reactions involving derivatives of 1H-indene-1,3(2H)-dione, such as 2-benzylidene-1H-indene-1,3(2H)-diones, with 1,1-enediamines have been developed to selectively synthesize indenodihydropyridine and indenopyridine compounds. acs.org These reactions demonstrate the versatility of the indane-1,3-dione core in constructing complex fused heterocyclic systems. acs.org
Table 1: Examples of Multi-Component Reactions Involving Indane-1,3-dione Derivatives
| Reactants | Product | Key Features |
| Ninhydrin, Malononitrile, Diamines | Imidazolidine/Pyrimidine-2-ylidene-indenediones | Water as solvent, room temperature, catalyst-free, high yields (73-98%). nih.govrsc.org |
| Indane-1,2,3-trione, Isocyanides, Carboxylic Acids | 2,2-Disubstituted Indane-1,3-diones | Passerini reaction, mild conditions, excellent yields. scielo.brresearchgate.net |
| 2-Benzylidene-1H-indene-1,3(2H)-diones, 1,1-Enediamines | Indenodihydropyridines, Indenopyridines | Cascade reaction, selective synthesis based on solvent and temperature. acs.org |
Role in Material Science and Supramolecular Chemistry
The unique electronic and photophysical properties of the 1,3-indandione (B147059) core have led to the exploration of its derivatives in the development of advanced materials with applications in electronics and sensing.
Development of Organic Semiconductors and Optoelectronic Materials
Organic semiconductors are a class of materials that have garnered significant attention for their potential use in flexible and low-cost electronic devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). spiedigitallibrary.orgrsc.org The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor material. rsc.org
Derivatives of 1H-indene-1,3(2H)-dione have been investigated as components of organic electronic materials. For example, pyranylidene indene-1,3-dione derivatives have been synthesized and shown to function as red electroluminescent materials in OLEDs. spiedigitallibrary.org One such derivative, 2-(2-(4-(bis(2-(trityloxy)ethyl)amino)styryl)-6-methyl-4H-pyran-4-ylidene)-1H-indene-1,3(2H)-dione, exhibited a maximum electroluminescence at 667 nm. spiedigitallibrary.org These materials can be processed from solution, which is advantageous for manufacturing techniques like ink-jet printing. spiedigitallibrary.org
The electron-accepting nature of the indane-1,3-dione moiety makes it a valuable building block for creating "push-pull" dyes, where it is coupled with an electron-donating group. nih.gov This molecular design can lead to materials with interesting photophysical and electronic properties suitable for various applications, including organic electronics. nih.govencyclopedia.pub
Table 2: Electroluminescent Properties of a Pyranylidene Indene-1,3-dione Derivative
| Compound | Maximum Electroluminescence | CIE Coordinates | Power Efficiency (at 100 cd/m²) | Luminance Efficiency (at 100 cd/m²) |
| ZWK1¹ | 667 nm | x = 0.65, y = 0.34 | 0.63 lm/W | 1.78 cd/A |
| ¹ZWK1: 2-(2-(4-(bis(2-(trityloxy)ethyl)amino)styryl)-6-methyl-4H-pyran-4-ylidene)-1H-indene-1,3(2H)-dione. spiedigitallibrary.org |
Coordination Chemistry and Metal Complex Formation for Catalysis or Material Design
The rich coordination chemistry of ligands derived from 1H-indene-1,3(2H)-dione offers a pathway to novel metal complexes with potential applications in catalysis and material design. While direct studies on the coordination of this compound are limited, research on closely related derivatives provides significant insights into its potential.
A notable example involves the use of copper(II) complexes with an arylhydrazone derivative of 1H-indene-1,3(2H)-dione as catalysts. Specifically, the complexes [CuL(H₂O)₂]·H₂O and [CuL(dea)], where L is 2-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)benzenesulfonate and 'dea' is diethanolamine, have been investigated for the oxidation of cyclohexane. These studies demonstrate the catalytic activity of such metal complexes, suggesting that this compound could similarly form catalytically active centers upon coordination with transition metals. The amino group in this compound can act as a potent coordination site, enabling the formation of stable metal complexes.
The catalytic performance of these copper(II) complexes was tested using different oxidants, namely tert-butyl-hydroperoxide (TBHP) and hydrogen peroxide (H₂O₂). The results indicated that TBHP was a more effective oxidant, leading to higher yields of the oxidation products, cyclohexanol (B46403) and cyclohexanone. Furthermore, the reaction medium was found to play a crucial role, with ionic liquids such as 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([bmim][NTf₂]) and 1-hexyl-3-methylimidazolium (B1224943) bis(trifluoromethanesulfonyl)imide ([hmim][NTf₂]) enhancing the catalytic performance of one of the complexes compared to conventional solvents like acetonitrile.
Table 1: Catalytic Oxidation of Cyclohexane using a Copper(II) Complex of a 1H-indene-1,3(2H)-dione Derivative
| Catalyst | Oxidant | Solvent | Product Yield | Selectivity |
| [CuL(H₂O)₂]·H₂O | TBHP | [bmim][NTf₂] | Higher | Cyclohexanone |
| [CuL(H₂O)₂]·H₂O | H₂O₂ | Acetonitrile | Lower | Not specified |
| [CuL(dea)] | TBHP | Acetonitrile | Active | Not specified |
| [CuL(dea)] | TBHP | Ionic Liquid | No activity | - |
These findings underscore the potential for designing novel catalytic systems based on metal complexes of this compound for various organic transformations. The ability to tune the catalytic activity and selectivity by modifying the ligand structure and the reaction environment opens up avenues for developing more efficient and sustainable chemical processes.
Self-Assembly and Nanostructure Formation
The field of supramolecular chemistry and nanoscience is continually exploring new molecular building blocks capable of self-assembling into well-defined nanostructures. While direct evidence for the self-assembly of this compound is not extensively documented, the inherent properties of the molecule, such as its planar structure, potential for hydrogen bonding through the amino group, and π-π stacking interactions of the aromatic core, suggest a strong propensity for forming ordered assemblies.
The self-assembly of organic molecules is a powerful bottom-up approach for the fabrication of functional nanomaterials. The ability of molecules to spontaneously organize into one- or two-dimensional structures is of great interest for applications in electronics, photonics, and catalysis. The principles of supramolecular chemistry, which govern these non-covalent interactions, are key to predicting and controlling the formation of such nanostructures.
For instance, research on the self-assembly of other π-conjugated systems highlights the importance of intermolecular forces in directing the formation of ordered architectures. The interplay of hydrogen bonding, van der Waals forces, and electrostatic interactions can lead to the formation of nanofibers, nanotubes, and other complex morphologies. It is conceivable that derivatives of this compound could be designed to exploit these interactions for the controlled formation of novel nanomaterials.
Chemical Sensing and Detection Technologies (non-biological analytes)
The development of chemical sensors for the detection of non-biological analytes is a critical area of research with applications in environmental monitoring, industrial process control, and security. The 1,3-indandione framework has been explored for its potential in optical sensing, and the incorporation of an amino group in this compound could enhance its capabilities as a selective chemosensor.
The amino group can act as a recognition site for various analytes, including metal ions and anions, through coordination or hydrogen bonding. Upon binding of an analyte, the electronic properties of the this compound molecule can be perturbed, leading to a change in its photophysical properties, such as color or fluorescence. This change can then be used as a signal for the detection of the target analyte.
While specific studies on this compound as a chemical sensor are not widely reported, the broader class of indandione derivatives has shown promise. For example, the synthesis of crown ether derivatives of indane-1,3-dione has been investigated for their ability to sense metal cations. The combination of the electron-accepting indandione unit with an electron-donating group connected to a crown ether creates a "push-pull" system that can exhibit changes in its optical properties upon complexation with metal ions. This principle could be adapted to this compound, where the amino group could be part of a larger recognition moiety designed for specific analytes. The development of such sensors would rely on a detailed understanding of the binding interactions and the resulting changes in the electronic structure of the molecule.
Future Research Directions and Challenges in 2 Amino 1h Indene 1,3 2h Dione Chemistry
Exploration of Unprecedented Synthetic Pathways and Derivatization Strategies
The development of novel and efficient synthetic routes to 2-Amino-1H-indene-1,3(2H)-dione and its derivatives is a fundamental challenge that underpins all other areas of its exploration. The active methylene (B1212753) group at the C-2 position of the 1,3-indandione (B147059) ring is highly acidic and serves as a prime site for functionalization. wikipedia.org
Future synthetic research could focus on several promising, yet underexplored, strategies:
Direct Amination: Investigating the direct electrophilic amination of the 1,3-indandione enolate could provide the most straightforward route. This would involve exploring a range of amination reagents, from classic hydroxylamine (B1172632) derivatives to more modern N-chloroamines or oxaziridines, to optimize yield and selectivity.
Reductive Amination: An alternative pathway could involve the synthesis of 2-oximino-1,3-indandione, followed by a controlled reduction to yield the desired 2-amino product. The challenge lies in achieving selective reduction of the oxime without affecting the ketone functionalities of the indandione core.
From 2-Substituted Precursors: A patent exists for substituted 2-(1-amino-alkylidenyl)-1,3-indane diones, which could potentially be hydrolyzed or otherwise modified to yield the target primary amine. google.com Similarly, the reaction of 2-acetyl-1,3-indandione with aldimines has been shown to produce various nitrogen-containing derivatives, suggesting that manipulation of such products could lead to the desired compound. researchgate.net
Novel Condensation Reactions: While Knoevenagel condensation is common for creating C-C bonds at the 2-position, exploring analogous reactions with nitrogen-based nucleophiles could open new synthetic avenues. acs.org The use of task-specific ionic liquids has been shown to facilitate condensation reactions of 1,3-indandione and could be adapted for amination processes. acs.org
Derivatization of the primary amino group would be the next logical step, unlocking a vast chemical space. N-alkylation, N-acylation, and the formation of Schiff bases would create a library of new compounds. These derivatives could be designed to fine-tune the electronic properties of the molecule, for instance, by introducing strongly electron-withdrawing or -donating groups onto an N-aryl substituent, thereby modulating the push-pull character of the system.
Advancement in Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the structural, electronic, and reactive properties of this compound is crucial. Advanced spectroscopic and computational methods will be indispensable in this pursuit.
A key area of investigation would be the potential for tautomerism. The presence of the amino group adjacent to two carbonyls suggests the possibility of complex tautomeric equilibria, similar to that observed in 2-carbamido-1,3-indanedione, which coexists in two distinct forms. researchgate.net High-resolution NMR spectroscopy (¹H, ¹³C, ¹⁵N) in various solvents and at different temperatures, coupled with FTIR and Raman spectroscopy, will be essential to identify and quantify the predominant tautomers in different environments.
Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role. nih.govresearchgate.net Quantum chemical calculations can be employed to:
Determine the relative stabilities of different tautomers and conformers in the gas phase and in solution. nih.gov
Predict spectroscopic signatures (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data. researchgate.net
Model the electronic structure, including the HOMO-LUMO gap, which is critical for predicting the photophysical properties and reactivity of the molecule.
Elucidate reaction mechanisms for its synthesis and derivatization, identifying transition states and activation barriers.
Time-resolved spectroscopic techniques, such as pump-probe spectroscopy, could be used to study the excited-state dynamics, particularly the potential for excited-state intramolecular proton transfer (ESIPT), which is a characteristic of many push-pull dyes and fluorescent probes. researchgate.net
Potential for Novel Material Science Applications and Technological Innovations
The inherent electronic structure of this compound, featuring a donor-acceptor (push-pull) motif, makes it a highly attractive candidate for applications in material science. The 1,3-indandione moiety is a known electron acceptor, and its derivatives have been explored for various applications. nih.govnih.gov The introduction of the amino group provides an intrinsic electron donor, a combination known to give rise to interesting optical and electronic properties.
Potential applications include:
Non-Linear Optical (NLO) Materials: Push-pull molecules are known to exhibit large second-order NLO responses, making them suitable for applications in optoelectronics, such as frequency doubling and optical switching.
Organic Dyes and Pigments: The push-pull structure is the basis for many chromophores. By modifying the amino group or the aromatic part of the indandione core, the absorption and emission properties could be tuned across the visible spectrum, leading to new dyes for various technologies.
Organic Semiconductors: The planarity and tunable electronic properties of indandione derivatives make them candidates for n-type organic semiconductors. researchgate.net The amino-functionalized version could be explored for its charge-transport properties in organic field-effect transistors (OFETs) or organic photovoltaic (OPV) devices.
Fluorescent Probes and Sensors: The fluorescence of the molecule could be sensitive to the local environment (e.g., polarity, pH, presence of metal ions). Derivatization could lead to selective chemosensors for detecting specific analytes. The demonstrated affinity of related compounds for biomolecules suggests potential in designing fluorescent biomarkers. researchgate.net
Interdisciplinary Research Opportunities within Pure Chemical Sciences
Beyond direct applications, the chemistry of this compound offers fertile ground for interdisciplinary research within the chemical sciences.
Heterocyclic Synthesis: The bifunctional nature of the molecule (amine and β-dicarbonyl) makes it an ideal precursor for the synthesis of novel heterocyclic systems. For example, condensation reactions with 1,2- or 1,3-dielectrophiles could lead to the formation of fused pyrazine, diazepine, or other nitrogen-containing ring systems that are of interest in medicinal chemistry and materials science.
Supramolecular Chemistry: The molecule possesses hydrogen bond donors (the amino group) and acceptors (the carbonyl groups), making it a candidate for building self-assembling supramolecular structures. These could range from simple dimers to complex, ordered architectures in the solid state, with potential applications in crystal engineering and soft materials.
Coordination Chemistry: The β-diketone moiety can act as a bidentate ligand for metal ions, while the amino group provides an additional potential coordination site. This opens up opportunities to synthesize novel metal complexes with potentially interesting catalytic, magnetic, or photophysical properties.
Physical Organic Chemistry: The compound serves as an excellent model system for studying the principles of push-pull systems, tautomerism, and the effects of substitution on electronic structure and reactivity. Detailed kinetic and thermodynamic studies of its reactions would provide valuable data for validating and refining theoretical models.
Q & A
Q. What are the common synthetic routes for preparing 2-Amino-1H-indene-1,3(2H)-dione derivatives?
Methodological Answer: A general approach involves condensation reactions using aldehydes and sodium methoxide in ethyl acetate. For amino-functionalized derivatives, nitro groups can be introduced via nitration or substitution reactions followed by reduction. For example, 2-(2-nitroethyl)-substituted derivatives are synthesized using succinic anhydride and tributylphosphine under reflux conditions in acetonitrile . Structural confirmation via elemental analysis and spectroscopic methods (e.g., NMR, IR) is critical to validate purity and regioselectivity.
Q. How are structural and tautomeric forms of this compound characterized in solution?
Methodological Answer: Spectroscopic techniques such as UV-Vis and NMR are employed to study pH-dependent tautomerism. In polar solvents, derivatives of 1H-indene-1,3(2H)-dione can exist as diketo, enol, or enolate forms, which are distinguishable by shifts in absorption spectra or proton resonance signals. For example, enol forms exhibit characteristic peaks in the 10–12 ppm range in <sup>1</sup>H NMR due to hydroxyl protons .
Q. What experimental strategies are used to predict the biological activity of this compound derivatives?
Methodological Answer: Computational tools like the PASS (Prediction of Activity Spectra for Substances) server analyze potential enzyme inhibition profiles. For instance, derivatives such as 2-{[2-nitro-4-(trifluoromethyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione show high probability of inhibiting Ubiquinol-cytochrome reductase, validated through in vitro enzyme assays and IC50 measurements .
Advanced Research Questions
Q. How can computational methods guide the design of this compound-based corrosion inhibitors?
Methodological Answer: Density functional theory (DFT) and molecular dynamics (MD) simulations calculate key parameters like energy gaps (ΔEgap), global hardness (η), and binding energies (Ebinding). For example, compound 7 (2-((4,7-dimethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione) exhibits strong adsorption on Fe(110) surfaces (Ebinding = 237.83 kJ/mol) due to favorable electron back-donation and low steric hindrance . Experimental validation involves electrochemical impedance spectroscopy (EIS) and polarization tests.
Q. What strategies resolve mechanistic contradictions in multi-component reactions involving this compound?
Methodological Answer: Mechanistic ambiguities in reactions (e.g., Aldol condensation vs. Michael addition) are resolved using X-ray crystallography and kinetic studies. For chromeno[2,3-b]indeno[2,1-e]pyridine synthesis, in situ monitoring via TLC and isolation of intermediates confirm a stepwise pathway involving Aldol condensation, intramolecular cyclization, and aromatization .
Q. How do steric and electronic effects influence the biological efficacy of this compound derivatives?
Methodological Answer: Steric hindrance, such as diphenyl groups in compound 9 (2-(4-(diphenylamino)benzylidene)-1H-indene-1,3(2H)-dione), reduces adsorption efficiency despite favorable electronic properties (low ΔEgap). This is analyzed via condensed Fukui dual descriptor (∆fk(r)) and electrostatic potential maps to identify nucleophilic/electrophilic sites . Structural optimization involves replacing bulky substituents with smaller groups (e.g., methyl or methoxy).
Q. What methodologies address discrepancies between computational predictions and experimental biological activity data?
Methodological Answer: Discrepancies arise from factors like solvent effects or unaccounted steric interactions. Hybrid approaches combine MD simulations (e.g., COMPASS force field) with experimental surface coverage assays. For example, compound 9 's low experimental adsorption, despite computational reactivity, is attributed to steric hindrance, prompting synthesis of analogs with reduced bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
